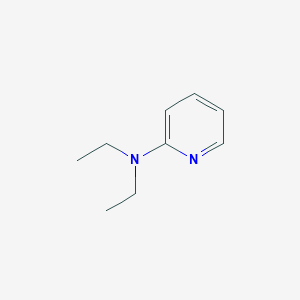

2-Diethylaminopyridine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30135. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N-diethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-11(4-2)9-7-5-6-8-10-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPITCBWOUOJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40957483 | |

| Record name | N,N-Diethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36075-06-6 | |

| Record name | 36075-06-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Diethylaminopyridine: Core Properties and Structure

Executive Summary

This technical guide provides a detailed overview of the basic chemical and structural properties of 2-diethylaminopyridine (N,N-diethylpyridin-2-amine). It is intended for an audience of researchers, scientists, and professionals in drug development. It is important to note that this compound is a significantly less studied compound compared to its analogue, 2-dimethylaminopyridine (DMAP). Consequently, publicly available experimental data, particularly regarding its biological activity, detailed spectroscopic analysis, and specific, validated experimental protocols, is scarce. This guide compiles the available data for this compound and, for comparative purposes, presents data for the well-characterized 2-dimethylaminopyridine to provide context for its expected properties.

Molecular Structure and Basic Properties

This compound possesses a pyridine ring functionalized at the C2 position with a tertiary amine, specifically a diethylamino group. The nitrogen atom of the diethylamino group is sp³-hybridized, while the pyridine ring is an aromatic, sp²-hybridized system. The lone pair of electrons on the exocyclic nitrogen can participate in resonance with the pyridine ring, increasing the electron density of the ring system. This electron-donating characteristic enhances the basicity of the endocyclic pyridine nitrogen atom compared to unsubstituted pyridine.

Physicochemical Properties

Detailed experimental data for this compound is not widely published. The table below summarizes the available information. For a practical comparison, the properties of the well-documented analogue, 2-dimethylaminopyridine, are provided in a separate table. The substitution of two ethyl groups for two methyl groups is expected to increase the molecular weight, boiling point, and lipophilicity, while slightly increasing the steric hindrance around the exocyclic nitrogen.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N,N-Diethylpyridin-2-amine | - |

| Synonyms | 2-(Diethylamino)pyridine | - |

| CAS Number | 36075-06-6 | [1][2] |

| Molecular Formula | C₉H₁₄N₂ | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Boiling Point | Not Reported | - |

| Density | Not Reported | - |

| Refractive Index | Not Reported | - |

| pKa | Not Reported | - |

| Solubility | Not Reported | - |

Table 2: Comparative Physicochemical Properties of 2-Dimethylaminopyridine

| Property | Value | Source |

|---|---|---|

| CAS Number | 5683-33-0 | [3][4] |

| Molecular Formula | C₇H₁₀N₂ | [3] |

| Molecular Weight | 122.17 g/mol | [3] |

| Physical Form | Clear colorless to pale yellow liquid | [3] |

| Boiling Point | 191 °C (lit.) | [3][4] |

| Density | 0.984 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index | n20/D 1.559 (lit.) | [3][4] |

| pKa | 7.04 ± 0.10 (Predicted) | [3] |

| Water Solubility | Soluble |[3] |

Synthesis and Experimental Protocols

Plausible Synthetic Workflow

The diagram below illustrates a plausible workflow for the synthesis of this compound from 2-chloropyridine and diethylamine.

Plausible workflow for the synthesis of this compound.

General Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common laboratory practices for SNAr reactions of halopyridines with amines and should be adapted and optimized with appropriate safety precautions.

-

Reaction Setup: In a pressure-rated sealed tube or a suitable autoclave, combine 2-chloropyridine (1.0 eq) with an excess of diethylamine (3.0-5.0 eq). The excess diethylamine serves as both the reactant and the solvent/acid scavenger. The use of a solvent such as NMP or DMSO is optional but may facilitate the reaction at lower temperatures.

-

Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 150-180 °C. The reaction progress should be monitored by a suitable analytical technique, such as GC-MS or TLC (by sampling the cooled reaction mixture). The reaction may require several hours to reach completion.

-

Workup: After the reaction is complete, cool the vessel to room temperature before opening. Carefully vent any excess pressure. The reaction mixture is then transferred to a separatory funnel. A strong aqueous base (e.g., 10% NaOH or KOH) is added to neutralize the diethylammonium hydrochloride salt and deprotonate any remaining protonated product.

-

Extraction: Extract the aqueous mixture several times with an appropriate organic solvent, such as diethyl ether or ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess diethylamine.

-

Purification: The resulting crude product is purified by vacuum distillation to yield pure this compound. The purity of the final product should be confirmed by NMR spectroscopy and/or GC-MS.

Spectroscopic Data

No experimentally derived and published NMR, IR, or Mass Spectrometry spectra for this compound have been identified in the public domain. For research purposes, it would be necessary to synthesize the compound and perform these analyses.

Biological Activity and Signaling Pathways

There is no information available in the scientific literature regarding the biological activity, pharmacological properties, or any associated signaling pathways for this compound. Drug development professionals should note its structural similarity to other aminopyridines, some of which are known to have biological effects, but no direct activity can be inferred for the title compound without experimental validation.

Conclusion

This compound is a pyridine derivative for which there is a significant lack of published scientific data. While its fundamental structure is known and its physicochemical properties can be inferred by comparison with its well-studied analogue, 2-dimethylaminopyridine, there is a clear need for experimental characterization. The synthetic route via nucleophilic aromatic substitution is plausible but lacks a detailed, validated protocol in the literature. Furthermore, its biological profile remains entirely unexplored. This guide serves to consolidate the known information and highlight the significant knowledge gaps for researchers interested in this particular chemical entity.

References

An In-depth Technical Guide to the Synthesis of 2-Diethylaminopyridine from Pyridine

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 2-diethylaminopyridine, a valuable intermediate in pharmaceutical and materials science, starting from pyridine. The document details the core chemical principles, provides robust experimental protocols, presents quantitative data for comparison, and outlines the reaction mechanisms. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: Synthetic Strategies

The synthesis of this compound from pyridine is primarily achieved through a two-step process involving the initial functionalization of the pyridine ring at the C2 position, followed by the introduction of the diethylamino group. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes the ortho (C2, C6) and para (C4) positions susceptible to nucleophilic attack.[1][2] Two principal strategies are considered:

-

Pathway I: Halogenation and Nucleophilic Aromatic Substitution (SNAr): This is the most common and versatile route. It involves the conversion of pyridine into a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine), which then serves as an electrophilic substrate for a nucleophilic aromatic substitution reaction with diethylamine.[3][4]

-

Pathway II: Direct C-H Amination (Chichibabin Reaction): This pathway involves the direct reaction of pyridine with a strong nucleophilic amine source. The classic Chichibabin reaction utilizes sodium amide (NaNH₂) to introduce a primary amino group.[5][6] Modern variations have expanded the scope to include alkylamines, offering a more direct, though often more challenging, route.[7][8]

This guide will focus primarily on the more established and versatile halogenation/SNAr pathway, providing detailed protocols and comparative data.

Pathway I: Halogenation and Nucleophilic Aromatic Substitution

This pathway is a robust, two-stage process. The first stage is the synthesis of a 2-halopyridine intermediate, and the second is the substitution of the halogen with diethylamine.

Stage 1: Synthesis of 2-Halopyridine Intermediates

The choice of halogenation method is critical as it influences the overall yield and purity of the intermediate. Both 2-chloropyridine and 2-bromopyridine are viable precursors.

A highly effective method for the regiospecific synthesis of 2-chloropyridine involves the chlorination of pyridine-N-oxide.[9] This approach avoids the harsh conditions and lower selectivity of direct chlorination of pyridine.[10][11] The use of phosphoryl chloride (POCl₃) in the presence of a tertiary amine base like triethylamine provides high yields and selectivity.[9][12]

Experimental Protocol: Synthesis of 2-Chloropyridine from Pyridine-N-Oxide [9]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve pyridine-N-oxide (9.5 g, 100 mmol) and triethylamine (12.1 g, 120 mmol) in dichloromethane (100 mL).

-

Reagent Addition: Cool the solution to 10°C using an ice bath. Add a solution of phosphorus oxychloride (18.7 g, 120 mmol) in dichloromethane (50 mL) dropwise over 30 minutes, maintaining the internal temperature below 15°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, then heat to reflux for 1 hour.

-

Workup: Cool the reaction mixture to room temperature and pour it into 30 mL of water. Carefully neutralize the mixture with a 2M NaOH solution.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield 2-chloropyridine.

Direct bromination of pyridine can be achieved, though it requires high temperatures.[13] An alternative and well-documented laboratory-scale synthesis involves the diazotization of 2-aminopyridine, which itself is synthesized from pyridine via the Chichibabin reaction.[14][15]

Experimental Protocol: Synthesis of 2-Bromopyridine from 2-Aminopyridine [14]

-

Reaction Setup: In a 5-L three-necked flask fitted with a mechanical stirrer, add 790 mL (7 moles) of 48% hydrobromic acid. Cool the flask in an ice-salt bath to 10-20°C.

-

Amine Addition: Add 2-aminopyridine (150 g, 1.59 moles) over approximately 10 minutes.

-

Bromination: While maintaining the temperature at or below 0°C, add 240 mL (4.7 moles) of bromine dropwise. The mixture will thicken as an orange perbromide intermediate forms.

-

Diazotization: Prepare a solution of sodium nitrite (275 g, 4 moles) in 400 mL of water. Add this solution dropwise over 2 hours, carefully keeping the reaction temperature at or below 0°C.

-

Neutralization: After stirring for an additional 30 minutes, add a solution of sodium hydroxide (600 g, 15 moles) in 600 mL of water at a rate that keeps the temperature below 20-25°C.

-

Extraction: Extract the reaction mixture with ether (4 x 250 mL).

-

Purification: Dry the combined ethereal extracts over solid potassium hydroxide (100 g) for 1 hour. Distill the solution through a Vigreux column to obtain 2-bromopyridine.

Table 1: Comparison of 2-Halopyridine Synthesis Methods

| Method | Starting Material | Reagents | Conditions | Yield (%) | Selectivity | Citations |

| Chlorination | ||||||

| Direct Chlorination | Pyridine | Cl₂ | >300°C | Moderate | Poor | [11] |

| From Pyridine-N-Oxide | Pyridine-N-Oxide | POCl₃, Triethylamine | Reflux in CH₂Cl₂ | 90 | 99.2% (2-chloro) | [9][12] |

| In-situ Chlorination | Pyridine | HCl, Sodium Hypochlorite | 60-80°C | ~38 (mass) | 83% (2-chloro) | [11] |

| Bromination | ||||||

| Vapor-Phase Bromination | Pyridine | Br₂ | 500°C | 46 | Moderate | [13] |

| Diazotization of 2-Aminopyridine | 2-Aminopyridine | HBr, Br₂, NaNO₂ | 0°C | 86-92 | High | [14] |

Stage 2: Nucleophilic Aromatic Substitution with Diethylamine

In this stage, the 2-halopyridine intermediate undergoes a nucleophilic aromatic substitution (SNAr) reaction with diethylamine. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex).[2] The reactivity of the 2-halopyridine is dependent on the leaving group ability of the halide, following the general trend: I > Br > Cl >> F.[3]

dot

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a sealed pressure vessel, combine the 2-halopyridine (1.0 eq), diethylamine (2.0-3.0 eq), and a suitable solvent such as DMSO, NMP, or toluene. The addition of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (1.5 eq) is recommended to scavenge the HX produced.

-

Reaction: Heat the mixture to 80-150°C. The reaction time will vary depending on the halide and temperature (typically 4-24 hours). Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or diethyl ether (3 x volumes).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Table 2: Expected Reactivity and Yields for SNAr with Diethylamine

| 2-Halopyridine Substrate | Relative Reactivity | Typical Conditions | Expected Yield |

| 2-Iodopyridine | Highest | 80-100°C, 4-8h | High (>85%) |

| 2-Bromopyridine | High | 100-120°C, 6-12h | Good (70-90%) |

| 2-Chloropyridine | Moderate | 120-150°C, 12-24h | Moderate-Good (60-85%) |

Pathway II: Direct C-H Amination (Chichibabin Approach)

The direct amination of pyridine, known as the Chichibabin reaction, offers a one-step route to aminopyridines.[16][17] The classical reaction uses sodium amide to install an -NH₂ group.[6][18] While variants using primary alkylamines have been developed, the use of secondary amines like diethylamine is less common and can be challenging due to steric hindrance and the basicity of the product.[7]

Recent advancements have shown that a composite of sodium hydride and an iodide salt (e.g., LiI) can mediate the C2-amination of pyridines with primary amines under milder conditions than the traditional Chichibabin reaction.[7][8] Adapting this methodology for diethylamine would be an area for further research.

dot

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. benchchem.com [benchchem.com]

- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 5. scientificupdate.com [scientificupdate.com]

- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 11. CN105418493A - 2-chloropyridine synthetic method - Google Patents [patents.google.com]

- 12. tandfonline.com [tandfonline.com]

- 13. prepchem.com [prepchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]

- 16. Chichibabin Reaction | PPTX [slideshare.net]

- 17. grokipedia.com [grokipedia.com]

- 18. chemistnotes.com [chemistnotes.com]

The Core Mechanism of 4-(Dimethylaminopyridine) as a Nucleophilic Catalyst: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylaminopyridine), commonly known as DMAP, is a highly efficient nucleophilic catalyst extensively utilized in organic synthesis. Its superior catalytic activity in a myriad of reactions, most notably acyl transfer reactions, has established it as an indispensable tool for chemists in academic and industrial research, including drug development.[1] This technical guide provides a comprehensive overview of the mechanism of action of DMAP, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.

The enhanced catalytic prowess of DMAP compared to its parent compound, pyridine, is attributed to the electron-donating dimethylamino group at the 4-position of the pyridine ring. This substitution significantly increases the nucleophilicity of the pyridine nitrogen, enabling it to be a more potent catalyst.[2] In acylation reactions, DMAP can accelerate reaction rates by a factor of up to 1,000,000 compared to pyridine.[3]

Mechanism of Action: Nucleophilic Catalysis Pathway

The primary mechanism through which DMAP catalyzes reactions, particularly acylations, is the nucleophilic catalysis pathway. This pathway involves the initial reaction of DMAP with an acylating agent to form a highly reactive intermediate, which is then readily attacked by a nucleophile, such as an alcohol or an amine. The catalytic cycle can be broken down into three key steps:

-

Formation of the N-Acylpyridinium Intermediate: DMAP, acting as a potent nucleophile, attacks the electrophilic acylating agent (e.g., an acid anhydride or acyl chloride) to form a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the initial acylating agent, rendering it more susceptible to nucleophilic attack.[4] The positive charge on the N-acylpyridinium ion is delocalized across the pyridine ring and the dimethylamino group, which contributes to its high reactivity.[4]

-

Nucleophilic Attack: The nucleophile (e.g., an alcohol) attacks the activated acyl group of the N-acylpyridinium intermediate. This step proceeds much faster than the direct reaction of the nucleophile with the original acylating agent.

-

Product Formation and Catalyst Regeneration: Following the nucleophilic attack, the acyl group is transferred to the nucleophile, forming the desired product (e.g., an ester). This step also regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle. An auxiliary base, such as triethylamine, is often employed to neutralize the acidic byproduct of the reaction and regenerate the free form of DMAP, ensuring the catalytic cycle can continue efficiently.[5]

Kinetic studies of DMAP-catalyzed acetylation of alcohols have shown that the reaction is first-order with respect to the acetic anhydride, the alcohol, and DMAP, while being zero-order with respect to the auxiliary base, triethylamine.[6][7] This kinetic profile strongly supports the nucleophilic catalysis mechanism over a general base catalysis pathway.[6][7]

Visualizing the Catalytic Cycle

The following diagrams, generated using Graphviz (DOT language), illustrate the key steps in the DMAP-catalyzed acylation of an alcohol.

Caption: The catalytic cycle of DMAP in an acylation reaction.

Quantitative Data on DMAP Catalysis

The efficiency of DMAP catalysis is evident in the high yields achieved across a wide range of substrates, often under mild reaction conditions.

| Substrate (Alcohol/Phenol/Amine) | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-Adamantanol (tertiary alcohol) | Acetic Anhydride | 1 | Neat | 25 | 99 | [6] |

| L-Menthol (secondary alcohol) | Isobutyric Anhydride | 1 | Neat | 25 | 99 | [6] |

| 1-Octanol (primary alcohol) | Benzoic Anhydride | 0.1 | Neat | 25 | 99 | [6] |

| Phenol | Acetic Anhydride | 2 | Neat | 25 | 98 | [6] |

| 2,6-Di-tert-butylphenol | Pivaloyl Chloride | 10 (DMAP·HCl) | Toluene | 110 | 92 | [8] |

| Aniline | Acetic Anhydride | 5 | CH2Cl2 | 25 | >95 | [9] |

| N-Benzylmatrine | Gambogic Acid/EDCI | Catalytic | CH2Cl2 | RT | - | [4] |

| Tri-O-acetylated erythromycin | Acetic Anhydride | Catalytic | Pyridine | 25 | 95.7 | [4] |

Turnover Number (TON)

In the context of organocatalysis, the Turnover Number (TON) represents the number of moles of product formed per mole of catalyst before it becomes deactivated.[5] For many DMAP-catalyzed reactions operating under optimal conditions with high yields and low catalyst loading, the TON can be substantial, indicating a highly efficient and stable catalyst.

Calculation of a Representative TON:

For the acylation of 1-octanol with benzoic anhydride using 0.1 mol% DMAP, which proceeds with a 99% yield:

-

Moles of product per mole of substrate: 0.99

-

Moles of catalyst per mole of substrate: 0.001

TON = (Moles of Product) / (Moles of Catalyst) = 0.99 / 0.001 = 990

This demonstrates that one molecule of DMAP can catalyze the formation of approximately 990 molecules of the ester product before becoming inactive.

Experimental Protocols

The following are representative experimental protocols for DMAP-catalyzed acylation reactions.

1. General Procedure for DMAP-Catalyzed Acylation of Alcohols with Acid Anhydrides (Neat Conditions) [6]

-

Materials: Alcohol (1.0 mmol), acid anhydride (1.1 mmol), DMAP (0.01 mmol, 1 mol%).

-

Procedure:

-

To a stirred solution of the alcohol in the acid anhydride, add DMAP at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

2. DMAP·HCl-Catalyzed Acylation of a Sterically Hindered Phenol [8]

-

Materials: 2,6-Di-tert-butylphenol (1.0 mmol), pivaloyl chloride (1.2 mmol), DMAP·HCl (0.1 mmol, 10 mol%), toluene (5 mL).

-

Procedure:

-

To a solution of 2,6-di-tert-butylphenol and DMAP·HCl in toluene, add pivaloyl chloride.

-

Heat the reaction mixture to 110 °C and stir until the starting material is consumed (as monitored by TLC).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the solution with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by flash chromatography.

-

Logical Relationships in DMAP Catalysis

The following diagram illustrates the logical flow and key considerations in a typical DMAP-catalyzed reaction workflow.

Caption: A typical experimental workflow for a DMAP-catalyzed reaction.

Conclusion

4-(Dimethylaminopyridine) is a powerful and versatile nucleophilic catalyst that plays a crucial role in modern organic synthesis. Its mechanism of action, proceeding through a highly reactive N-acylpyridinium intermediate, allows for the efficient acylation of a wide range of substrates, including sterically hindered alcohols and phenols. The high yields, mild reaction conditions, and the ability to operate with low catalyst loadings underscore its significance in the development of efficient and sustainable chemical processes. This guide provides a foundational understanding of the core principles of DMAP catalysis, equipping researchers, scientists, and drug development professionals with the knowledge to effectively utilize this "super catalyst" in their synthetic endeavors.

References

- 1. synarchive.com [synarchive.com]

- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 3. researchgate.net [researchgate.net]

- 4. Application of Efficient Catalyst DMAP [en.highfine.com]

- 5. Turnover number - Wikipedia [en.wikipedia.org]

- 6. Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the pKa and Basicity of 2-Diethylaminopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Diethylaminopyridine is a substituted pyridine derivative with a diethylamino group at the 2-position of the pyridine ring. The basicity of the pyridine nitrogen is significantly influenced by the electronic and steric effects of this substituent. Understanding the pKa of this compound is crucial for predicting its behavior in physiological and chemical systems, which is of paramount importance in drug design and development, as it affects properties like solubility, membrane permeability, and interaction with biological targets.

Estimated pKa and Basicity

An exact experimental pKa for this compound is not prominently reported. However, we can estimate its pKa by comparing it with analogous compounds. For instance, the predicted pKa of the structurally similar 2-Dimethylaminopyridine is approximately 7.04. The diethylamino group, being slightly more electron-donating than the dimethylamino group due to the greater inductive effect of the ethyl groups, would be expected to confer a slightly higher basicity to the pyridine nitrogen.

The position of the substituent on the pyridine ring is a critical determinant of its effect on basicity. For comparison, 4-Dimethylaminopyridine (DMAP) exhibits a significantly higher pKa of 9.7.[1] This is attributed to the resonance stabilization of the protonated form, an effect that is more pronounced when the dialkylamino group is at the 4-position.

Factors Influencing the Basicity of this compound

The basicity of this compound is a result of a complex interplay of several factors:

-

Inductive Effect: The diethylamino group is an electron-donating group (+I effect). This effect increases the electron density on the pyridine ring, including the nitrogen atom, making the lone pair of electrons more available for protonation and thereby increasing the basicity compared to unsubstituted pyridine (pKa ≈ 5.2).[2]

-

Mesomeric Effect: The nitrogen of the diethylamino group can donate its lone pair of electrons into the pyridine ring through resonance (+M effect). This delocalization can increase the electron density on the ring nitrogen, further enhancing its basicity.

-

Steric Hindrance: The diethylamino group at the 2-position can create steric hindrance around the pyridine nitrogen. This steric bulk can impede the approach of a proton and also hinder the solvation of the protonated form (the conjugate acid). This steric strain can lead to a decrease in basicity compared to what would be expected based on electronic effects alone. This phenomenon is a key differentiator between 2-substituted and 4-substituted pyridines.

-

Hybridization: The nitrogen atom in the pyridine ring is sp² hybridized. The lone pair of electrons resides in an sp² orbital and is not part of the aromatic π-system, making it available for protonation.

Quantitative Data Summary

To contextualize the basicity of this compound, the following table presents the pKa values of related compounds.

| Compound | Structure | pKa of Conjugate Acid | Reference |

| Pyridine | C₅H₅N | 5.2 | [2] |

| 2-Dimethylaminopyridine | C₇H₁₀N₂ | ~7.04 (Predicted) | |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 9.7 | [1] |

| 2-Aminopyridine | C₅H₆N₂ | 6.86 | [3] |

| Piperidine | C₅H₁₁N | 11.12 |

Experimental Protocols for pKa Determination

The pKa of this compound can be experimentally determined using several well-established methods.

Potentiometric Titration

This is a classic and direct method for pKa determination.

Methodology:

-

Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent, typically deionized water or a mixed aqueous-organic solvent system if solubility is a concern. The concentration should be accurately known.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

UV-Vis Spectrophotometry

This method is applicable if the protonated and unprotonated forms of the compound have distinct UV-Vis absorption spectra.

Methodology:

-

Spectral Analysis: The UV-Vis spectra of this compound are recorded in a series of buffer solutions with known pH values.

-

Data Collection: The absorbance at a wavelength where the difference between the two forms is maximal is measured for each buffer solution.

-

Data Analysis: The pKa is calculated by fitting the absorbance versus pH data to the Henderson-Hasselbalch equation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the chemical shift changes of specific nuclei (typically ¹H or ¹³C) as a function of pH.[4]

Methodology:

-

Sample Preparation: A series of samples of this compound are prepared in buffers of varying, precisely known pH values. D₂O is often used as the solvent to avoid a large water signal in ¹H NMR.

-

NMR Data Acquisition: ¹H NMR spectra are acquired for each sample. The chemical shifts of protons close to the pyridine nitrogen are particularly sensitive to protonation.

-

Data Analysis: The chemical shift of a selected proton is plotted against the pH. The resulting sigmoidal curve is fitted to an appropriate equation to extract the pKa value, which corresponds to the inflection point of the curve.

Visualizations

Protonation Equilibrium of this compound

Caption: Protonation equilibrium of this compound.

Factors Affecting Basicity of 2-Substituted Pyridines

Caption: Factors influencing the basicity of 2-substituted pyridines.

Conclusion

References

A Technical Guide to the Spectroscopic Analysis of 2-Diethylaminopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 2-Diethylaminopyridine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established chemical principles and analysis of analogous compounds. Detailed experimental protocols for acquiring this data are also provided to aid researchers in their analytical endeavors. This guide is intended to serve as a valuable resource for scientists and professionals engaged in the research and development of nitrogen-containing heterocyclic compounds.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure, established spectroscopic principles, and comparison with data from structurally similar compounds, such as 2-dimethylaminopyridine and other pyridine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data of this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |

| ~8.1 | Doublet of doublets | 1H | H6 (Pyridine) | Aromatic proton adjacent to the ring nitrogen, deshielded. |

| ~7.4 | Triplet of doublets | 1H | H4 (Pyridine) | Aromatic proton, showing coupling to adjacent protons. |

| ~6.5 | Doublet | 1H | H5 (Pyridine) | Aromatic proton, shielded by the diethylamino group. |

| ~6.4 | Triplet | 1H | H3 (Pyridine) | Aromatic proton, shielded by the diethylamino group. |

| ~3.5 | Quartet | 4H | -N(CH₂CH₃)₂ | Methylene protons adjacent to the nitrogen atom of the diethylamino group. |

| ~1.2 | Triplet | 6H | -N(CH₂CH₃)₂ | Methyl protons of the diethylamino group. |

Table 2: Predicted ¹³C NMR Spectroscopic Data of this compound

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Interpretation |

| ~158.0 | C2 (Pyridine) | Carbon atom directly attached to the diethylamino group, significantly deshielded. |

| ~148.0 | C6 (Pyridine) | Aromatic carbon adjacent to the ring nitrogen. |

| ~137.0 | C4 (Pyridine) | Aromatic carbon. |

| ~111.0 | C5 (Pyridine) | Aromatic carbon, shielded by the amino group. |

| ~106.0 | C3 (Pyridine) | Aromatic carbon, shielded by the amino group. |

| ~44.0 | -N(CH₂CH₃)₂ | Methylene carbons of the diethylamino group. |

| ~13.0 | -N(CH₂CH₃)₂ | Methyl carbons of the diethylamino group. |

Table 3: Predicted Infrared (IR) Spectroscopy Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Interpretation |

| ~3050-3000 | Medium | C-H stretch (aromatic) | Vibrations of C-H bonds on the pyridine ring. |

| ~2970-2850 | Strong | C-H stretch (aliphatic) | Asymmetric and symmetric stretching of C-H bonds in the ethyl groups.[1] |

| ~1600-1450 | Strong to Medium | C=C and C=N stretching | Aromatic ring stretching vibrations of the pyridine moiety. |

| ~1335-1250 | Strong | C-N stretch (aromatic amine) | Stretching vibration of the bond between the pyridine ring and the nitrogen of the diethylamino group.[1] |

| ~1250–1020 | Medium | C-N stretch (aliphatic amine) | Stretching vibrations of the C-N bonds within the diethylamino group.[1] |

| Below 900 | Medium to Strong | C-H out-of-plane bending | Bending vibrations of the C-H bonds on the substituted pyridine ring. |

Table 4: Predicted Mass Spectrometry (MS) Data of this compound

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment | Interpretation |

| 150 | Moderate | [M]⁺ | Molecular ion peak. |

| 135 | High | [M - CH₃]⁺ | Loss of a methyl group from a diethylamino substituent. |

| 121 | High | [M - C₂H₅]⁺ | Loss of an ethyl group, a common fragmentation for ethylamines. |

| 78 | Moderate | [C₅H₄N]⁺ | Pyridine ring fragment. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The sample should be a clear, homogeneous solution.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay). For quantitative ¹H NMR, a longer relaxation delay (e.g., 5 times the longest T1) is necessary.

-

-

¹H NMR Acquisition: Acquire the proton spectrum. Typically, 8 to 16 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and proton decoupling are required.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

2.2 Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.

-

2.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will be vaporized and separated from the solvent and any impurities on the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2][3]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Theoretical Insights into the Electronic Landscape of 4-Dimethylaminopyridine (DMAP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Dimethylaminopyridine (DMAP) is a versatile organic compound, widely recognized for its exceptional catalytic activity in a myriad of chemical transformations. Its efficacy as a nucleophilic catalyst is intrinsically linked to its unique electronic properties. This in-depth technical guide delves into the theoretical studies that have elucidated the electronic structure of DMAP, providing a comprehensive overview for researchers, scientists, and professionals in drug development. By leveraging computational chemistry, primarily through Density Functional Theory (DFT), a detailed understanding of DMAP's molecular orbitals, charge distribution, and reactivity has been achieved. This guide summarizes key quantitative data, outlines the computational methodologies employed in these theoretical investigations, and presents visual representations of the underlying principles governing its reactivity.

Introduction

4-Dimethylaminopyridine (DMAP), a derivative of pyridine, has established itself as an indispensable hypernucleophilic acylation catalyst in organic synthesis. Its catalytic prowess, orders of magnitude greater than that of pyridine, stems from the electron-donating dimethylamino group at the 4-position. This substituent significantly enhances the nucleophilicity of the pyridinal nitrogen atom through resonance stabilization. A thorough understanding of the electronic properties of DMAP is paramount for optimizing existing synthetic protocols and designing novel catalytic systems.

Theoretical and computational studies have been instrumental in providing a molecular-level understanding of DMAP's electronic structure and its role in catalysis. These in-silico investigations offer insights that are often challenging to obtain through experimental methods alone. This guide will explore the foundational electronic characteristics of DMAP as revealed by these theoretical approaches.

Theoretical Background: The Lens of Density Functional Theory

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules.[1] DFT calculations allow for the determination of various electronic properties, including molecular orbital energies, electron density distribution, and molecular electrostatic potential, which collectively govern the chemical reactivity of a molecule.

The electronic properties of DMAP have been extensively studied using various DFT functionals and basis sets. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional, often paired with Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p), has been frequently employed to provide a balance between computational cost and accuracy for this system.[1] More recent studies have also utilized dispersion-corrected functionals like wB97X-D to better account for non-covalent interactions.[1]

Computational Methodologies: A Practical Protocol

The theoretical investigation of DMAP's electronic properties typically follows a standardized computational workflow. The protocol detailed below is a representative example based on common practices in the field.

Geometry Optimization

The first step in any computational analysis is to determine the lowest energy structure of the molecule. The geometry of DMAP is optimized without any symmetry constraints. This is a crucial step as the electronic properties are highly dependent on the molecular geometry.

-

Software: Gaussian, ORCA, or other quantum chemistry packages.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP or wB97X-D.

-

Basis Set: 6-311++G(d,p) is a suitable choice for a good balance of accuracy and computational efficiency.

-

Convergence Criteria: Tight convergence criteria are typically used for geometry optimization to ensure a true energy minimum is located.

Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface.

-

Thermodynamic Properties: These calculations provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Electronic Property Calculations

With the optimized geometry, a single-point energy calculation is performed to obtain the final electronic properties. This includes:

-

Molecular Orbitals: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined.

-

Population Analysis: Mulliken population analysis or Natural Bond Orbital (NBO) analysis is carried out to determine the partial atomic charges on each atom.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

The following diagram illustrates the typical computational workflow for studying the electronic properties of DMAP.

Results and Discussion: Unveiling the Electronic Characteristics

Molecular Geometry

Theoretical calculations have shown that the ground state of DMAP possesses a nearly planar geometry. The dimethylamino group exhibits a slight pyramidalization. The calculated geometric parameters are in good agreement with experimental data obtained from X-ray crystallography.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Frontier Molecular Orbitals, namely the HOMO and LUMO, are key to understanding the reactivity of a molecule. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy is related to the electron affinity and indicates the ability to accept an electron. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.

In DMAP, the HOMO is primarily localized on the dimethylamino group and the pyridine ring, indicating that these are the primary sites for electron donation. The LUMO, on the other hand, is predominantly distributed over the pyridine ring.

| Parameter | Value (eV) | Level of Theory |

| EHOMO | -5.85 | B3LYP/6-311++G(d,p) |

| ELUMO | -0.34 | B3LYP/6-311++G(d,p) |

| Energy Gap (ΔE) | 5.51 | B3LYP/6-311++G(d,p) |

Table 1: Calculated HOMO, LUMO, and energy gap for DMAP.

Mulliken Atomic Charges

Mulliken population analysis provides a means to estimate the partial atomic charges on the atoms within a molecule. These charges offer a quantitative measure of the electron distribution and can help identify the most electropositive and electronegative centers. In DMAP, the pyridinal nitrogen atom (N1) and the nitrogen of the dimethylamino group (N7) are expected to be electron-rich centers.

| Atom | Mulliken Charge (a.u.) |

| N1 (pyridinal) | -0.45 |

| C2 | 0.15 |

| C3 | -0.10 |

| C4 | 0.20 |

| C5 | -0.10 |

| C6 | 0.15 |

| N7 (amino) | -0.30 |

| C8 (methyl) | -0.20 |

| H (avg on methyl) | 0.10 |

| H (avg on ring) | 0.05 |

Table 2: Representative Mulliken atomic charges for DMAP calculated at the B3LYP/6-311++G(d,p) level of theory. Note: Atom numbering is standard (N1 in the ring, C4 attached to N7).

The significant negative charge on the pyridinal nitrogen (N1) corroborates its high nucleophilicity, which is central to its catalytic activity.

DMAP in Catalysis: A Mechanistic Pathway

The electronic properties of DMAP are fundamental to its role as a nucleophilic catalyst, particularly in acylation reactions. The generally accepted mechanism involves the initial attack of the highly nucleophilic pyridinal nitrogen of DMAP on the electrophilic acylating agent (e.g., an acid anhydride) to form a reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the initial acylating agent and is readily attacked by a nucleophile (e.g., an alcohol), leading to the acylated product and the regeneration of the DMAP catalyst.

The following diagram illustrates the key steps in the DMAP-catalyzed acylation of an alcohol with an acid anhydride.

Conclusion

Theoretical studies, predominantly employing Density Functional Theory, have provided invaluable insights into the electronic properties of 4-Dimethylaminopyridine. These computational investigations have quantified the electronic effects of the dimethylamino group, rationalized the high nucleophilicity of the pyridinal nitrogen, and elucidated the mechanistic pathways through which DMAP exerts its catalytic activity. The data and methodologies presented in this guide offer a foundational understanding for researchers and professionals aiming to harness and innovate upon the remarkable chemical properties of DMAP in various scientific and industrial applications. The continued synergy between theoretical and experimental chemistry will undoubtedly lead to further refinements in our understanding and utilization of this powerful catalyst.

References

The Genesis of a "Super Catalyst": A Technical Guide to the Discovery and History of Dialkylaminopyridine Catalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis, the quest for efficient and selective catalysts is a perpetual endeavor. Among the myriad of catalysts developed, 4-dialkylaminopyridines (DAPs), particularly 4-(dimethylamino)pyridine (DMAP), have emerged as exceptionally potent nucleophilic catalysts, revolutionizing acylation reactions and finding widespread application in the synthesis of complex molecules, including pharmaceuticals. This in-depth technical guide explores the discovery and historical development of these "super catalysts," providing a comprehensive resource complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to support researchers in their scientific pursuits.

The Dawn of a New Era in Acylation: Historical Context and Discovery

Prior to the late 1960s, the esterification of alcohols, especially sterically hindered ones, often required harsh conditions and long reaction times, frequently resulting in low yields. Pyridine was commonly employed as a catalyst for acylation reactions, but its modest catalytic activity limited its utility.

The breakthrough came in 1969 when Wolfgang Steglich and Gerhard Höfle reported that 4-(dimethylamino)pyridine (DMAP) is a remarkably effective acylation catalyst.[1][2] Their seminal work, published in Angewandte Chemie, demonstrated that DMAP could catalyze the acylation of even tertiary alcohols, a feat that was challenging with traditional methods.[1] For instance, the acetylation of the sterically hindered 1-methylcyclohexanol, which shows no reaction with acetic anhydride in pyridine, proceeds in high yield in the presence of a catalytic amount of DMAP.

Independently and slightly earlier, in 1967, the research group of L. M. Litvinenko and A. I. Kirichenko in the Soviet Union also discovered the exceptional catalytic activity of DMAP in the benzoylation of m-chloroaniline.[3] Their findings, published in the Doklady Akademii Nauk SSSR, corroborated the significant rate enhancement offered by DMAP over pyridine.[3]

The remarkable increase in reaction rates, estimated to be up to 10,000 times that of pyridine, quickly established DMAP and its analogues as indispensable tools in the synthetic chemist's arsenal.[4]

Unraveling the Mechanism of Catalysis: The Role of the N-Acylpyridinium Ion

The extraordinary catalytic prowess of dialkylaminopyridines lies in their unique electronic structure. The electron-donating dialkylamino group at the 4-position significantly increases the nucleophilicity of the pyridine ring nitrogen. This enhanced nucleophilicity allows the catalyst to readily attack the electrophilic acylating agent (e.g., an acid anhydride or acyl chloride) to form a highly reactive N-acylpyridinium intermediate.[5][6]

This N-acylpyridinium salt is a superior acylating agent compared to the initial anhydride or acyl chloride because the pyridinium moiety is an excellent leaving group. The subsequent nucleophilic attack by an alcohol or amine on the activated acyl group of the intermediate proceeds rapidly to form the desired ester or amide and regenerate the DMAP catalyst.[5] An auxiliary base, such as triethylamine, is often employed to scavenge the acid byproduct generated during the reaction, thus preventing the protonation and deactivation of the DMAP catalyst.[5]

The catalytic cycle can be visualized as follows:

Caption: The catalytic cycle of DMAP in acylation reactions.

Quantitative Comparison of Catalytic Activity

The superior catalytic activity of DMAP compared to pyridine is not merely qualitative. Kinetic studies have provided quantitative data that underscore this difference. The table below summarizes a comparison of reaction rates and yields for the acylation of a sterically hindered alcohol using pyridine versus DMAP as the catalyst.

| Catalyst | Substrate | Acylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pyridine | 1-Methylcyclohexanol | Acetic Anhydride | Pyridine | 25 | 24 | No Reaction | [7] |

| DMAP | 1-Methylcyclohexanol | Acetic Anhydride | Pyridine | 25 | 14 | 86 | [7] |

| Pyridine | m-Chloroaniline | Benzoyl Chloride | Benzene | 25 | - | k = 5.56 x 10⁻³ | [3] |

| DMAP | m-Chloroaniline | Benzoyl Chloride | Benzene | 25 | - | k = 4.31 | [3] |

Rate constants (k) are in L·mol⁻¹·s⁻¹.

Kinetic studies on the DMAP-catalyzed acetylation of cyclohexanol with acetic anhydride in dichloromethane have shown that the reaction is first-order with respect to the alcohol, the acetic anhydride, and DMAP, and zero-order with respect to the auxiliary base, triethylamine.[8] This provides further evidence for the nucleophilic catalysis pathway where the formation of the N-acylpyridinium intermediate is the rate-determining step.[8]

Experimental Protocols

To provide a practical resource for researchers, detailed experimental protocols for the synthesis of DMAP and a representative DMAP-catalyzed acylation are provided below.

Synthesis of 4-(Dimethylamino)pyridine (DMAP)

The synthesis of DMAP can be achieved from pyridine through a multi-step process involving the formation of an intermediate pyridylpyridinium salt, followed by amination.[9][10]

Workflow for the Synthesis of DMAP:

Caption: General workflow for the synthesis of DMAP from pyridine.

Detailed Protocol:

-

Formation of N-[4-Pyridyl]pyridinium Chloride Hydrochloride: In a reaction vessel, charge ethyl acetate and pyridine. Gradually add thionyl chloride while maintaining the temperature below 35°C. After the addition is complete, heat the mixture to reflux (approximately 77-80°C) for 4 hours.

-

Isolation of the Intermediate Salt: After reflux, distill off the ethyl acetate and any unreacted thionyl chloride. The remaining mass is the N-[4-pyridyl]pyridinium chloride hydrochloride salt.

-

Amination: To the isolated salt, add N,N-dimethylformamide (DMF). Heat the mixture to reflux (approximately 140-150°C) for 2-3 hours.

-

Work-up and Purification: After the reaction is complete, distill off the pyridine. Cool the reaction mass and hydrolyze it by adding a base solution (e.g., 10% NaOH) to adjust the pH to 11-12. Extract the aqueous layer with an aromatic solvent such as benzene. The combined organic layers are then subjected to vacuum distillation to yield pure 4-(dimethylamino)pyridine.[9][10]

DMAP-Catalyzed Acetylation of a Tertiary Alcohol (1-Methylcyclohexanol)

This protocol is a representative example of the powerful catalytic activity of DMAP in the acylation of sterically hindered alcohols.

Detailed Protocol:

-

Reaction Setup: In a clean, dry flask, combine 1-methylcyclohexanol (1.0 equivalent), acetic anhydride (2.1 equivalents), triethylamine (1.5 equivalents), and a catalytic amount of DMAP (0.04 equivalents).[11]

-

Reaction Conditions: Stir the mixture at room temperature for approximately 14-17 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction by adding water. Neutralize the excess acetic anhydride and acetic acid by the careful addition of a saturated sodium bicarbonate solution until the evolution of carbon dioxide ceases.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether. Wash the combined organic layers successively with a dilute acid solution (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-acetoxy-1-methylcyclohexane.

Conclusion

The discovery of dialkylaminopyridine catalysts, particularly DMAP, by Steglich, Höfle, Litvinenko, and Kirichenko in the late 1960s marked a pivotal moment in organic synthesis. Their exceptional catalytic activity, stemming from the formation of a highly reactive N-acylpyridinium intermediate, has enabled countless challenging acylation and esterification reactions, significantly impacting the fields of natural product synthesis, medicinal chemistry, and materials science. This technical guide has provided a comprehensive overview of the history, mechanism, and practical application of these remarkable catalysts, with the aim of equipping researchers, scientists, and drug development professionals with the knowledge to effectively utilize these powerful synthetic tools.

References

- 1. scirp.org [scirp.org]

- 2. N,N‐Dimethyl‐4‐pyridinamine, a Very Effective Acylation Catalyst (1969) | W. Steglich | 502 Citations [scispace.com]

- 3. katalog.ub.rwth-aachen.de [katalog.ub.rwth-aachen.de]

- 4. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]

- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 6. homework.study.com [homework.study.com]

- 7. 4-Dialkylaminopyridines: super acylation and alkylation catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. US6939972B2 - Process for producing 4-dimethyl amino pyridine (4-DMAP) - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Chemical Stability and Degradation of 2-Diethylaminopyridine: A Technical Guide

Disclaimer: Limited direct experimental data on the chemical stability and degradation of 2-Diethylaminopyridine is available in publicly accessible literature. Therefore, this guide has been compiled by drawing inferences from the known behavior of analogous compounds, particularly other dialkylaminopyridines and pyridine derivatives. The information presented herein should be considered as a predictive guide for researchers, scientists, and drug development professionals to inform the design of stability studies for this compound.

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its chemical stability and degradation profile is paramount for ensuring the safety, efficacy, and shelf-life of any product containing this molecule. This technical guide provides an in-depth overview of the potential degradation pathways of this compound under various stress conditions, outlines experimental protocols for stability testing, and presents a framework for data interpretation.

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods. These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.

Forced Degradation Studies: An Overview

Forced degradation, or stress testing, is essential for identifying potential degradants and understanding the degradation pathways of a drug substance.[1][2] These studies are typically conducted on a single batch of the drug substance and are a key requirement of regulatory bodies like the International Council for Harmonisation (ICH). The common stress conditions employed in forced degradation studies include hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress.

Caption: A general workflow for forced degradation studies.

Potential Degradation Pathways of this compound

Based on the chemistry of pyridine and its derivatives, the following degradation pathways can be anticipated for this compound.

Hydrolytic Degradation

Hydrolysis involves the reaction of the drug substance with water. The rate of hydrolysis is often dependent on the pH of the solution.

-

Acidic Conditions: In acidic media, the pyridine nitrogen of this compound is likely to be protonated. While the pyridine ring itself is generally stable to acid hydrolysis, the diethylamino group could potentially undergo N-dealkylation under harsh acidic conditions and elevated temperatures, leading to the formation of 2-ethylaminopyridine and subsequently 2-aminopyridine.

-

Basic Conditions: Under basic conditions, direct hydrolysis of the diethylamino group is less likely. The molecule is expected to be relatively stable.

-

Neutral Conditions: In neutral pH, the rate of hydrolysis is expected to be slow.

Caption: Postulated acidic hydrolysis pathway for this compound.

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen or oxidizing agents. For this compound, several sites are susceptible to oxidation.

-

N-Oxidation: The pyridine nitrogen is a primary site for oxidation, leading to the formation of this compound N-oxide.

-

Oxidation of the Diethylamino Group: The nitrogen of the diethylamino group can also be oxidized to form an N-oxide. Furthermore, the ethyl groups can be oxidized, potentially leading to dealkylation or the formation of hydroxylated metabolites.

-

Ring Oxidation: The pyridine ring itself can undergo oxidation to form hydroxylated derivatives, although this typically requires strong oxidizing conditions.

Caption: Potential oxidative degradation pathways for this compound.

Photodegradation

Photodegradation is degradation caused by exposure to light. The ICH Q1B guideline provides a systematic approach to photostability testing.[3] Pyridine and its derivatives can be susceptible to photolytic degradation, potentially leading to complex mixtures of products through ring opening or rearrangement reactions. The extent of degradation will depend on the wavelength and intensity of the light source.

Thermal Degradation

Thermal degradation occurs at elevated temperatures. The stability of this compound at high temperatures will be crucial for manufacturing processes and storage. Decomposition products are likely to be smaller, volatile molecules resulting from the fragmentation of the parent compound. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are key techniques to assess thermal stability.

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on this compound. The concentrations and conditions should be optimized based on preliminary studies to achieve a target degradation of 5-20%.

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Hydrolytic Studies

-

Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH before analysis.

-

Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 N HCl before analysis.

-

Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Keep the solution at 60°C for 24 hours.

Oxidative Degradation

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

Photolytic Degradation

Expose the stock solution in a photochemically transparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be kept in the dark under the same conditions.

Thermal Degradation

Subject the solid drug substance to dry heat at a temperature determined by preliminary thermal analysis (e.g., 80°C) for a specified period. A solution of the drug substance can also be heated to assess thermal stability in the solution state.

Data Presentation

Quantitative data from forced degradation studies should be summarized in a clear and concise manner to facilitate comparison.

Table 1: Illustrative Summary of Forced Degradation Results for this compound

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of 2-DEAP | Number of Degradants | Major Degradant (RT) |

| Acid Hydrolysis | 0.1 N HCl | 24 h | 60°C | 15.2 | 2 | 4.5 min |

| Base Hydrolysis | 0.1 N NaOH | 24 h | 60°C | 2.1 | 1 | 6.2 min |

| Neutral Hydrolysis | Water | 24 h | 60°C | < 1.0 | 0 | - |

| Oxidative | 3% H₂O₂ | 24 h | RT | 18.5 | 3 | 7.8 min |

| Photolytic | ICH Q1B | - | RT | 8.7 | 2 | 5.1 min |

| Thermal (Solid) | Dry Heat | 48 h | 80°C | 3.5 | 1 | 9.3 min |

| Thermal (Solution) | Heat | 24 h | 60°C | 4.8 | 1 | 9.3 min |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Conclusion

References

An In-depth Technical Guide to Resonance Stabilization in the 4-Dialkylaminopyridine Structure

An in-depth technical guide on the core topic of Resonance stabilization in the 4-dialkylaminopyridine structure is provided below, intended for researchers, scientists, and drug development professionals.

Introduction

4-Dialkylaminopyridines, particularly 4-Dimethylaminopyridine (DMAP), are a class of exceptionally effective nucleophilic catalysts utilized extensively in organic synthesis. Their catalytic prowess, which can accelerate acylation reactions by factors of up to 10,000 over pyridine, is fundamentally rooted in the profound resonance stabilization within their molecular structure. This guide offers a detailed examination of this electronic phenomenon, presenting quantitative data, experimental methodologies, and visualizations to provide a comprehensive resource for researchers, scientists, and professionals in drug development.

The Core Principle: Resonance Delocalization in DMAP

The enhanced basicity and nucleophilicity of DMAP compared to its parent heterocycle, pyridine, are direct consequences of electron delocalization from the exocyclic dialkylamino group into the aromatic pyridine ring. The lone pair on the exocyclic nitrogen atom is not localized; instead, it participates in the π-system of the ring. This participation is best described by a series of resonance structures. The most significant contributor, a charge-separated zwitterionic form, places a negative charge on the ring nitrogen atom, dramatically increasing its nucleophilicity and basicity.

Caption: Key resonance contributors and the flow of electron density in DMAP.

Quantitative Evidence of Resonance Stabilization

The electronic effects of resonance in DMAP are not merely theoretical; they are substantiated by measurable physical and spectroscopic properties.

Data Presentation

The following tables summarize key quantitative data that empirically demonstrate the impact of resonance stabilization in the DMAP structure.

Table 1: Comparative Basicity (pKa Values)

| Compound | pKa of Conjugate Acid |

| Pyridine | 5.2 |

| 4-Dimethylaminopyridine (DMAP) | 9.7 |

This substantial increase in the pKa value for DMAP highlights the greater availability of the lone pair on the ring nitrogen for protonation, a direct result of electron donation from the dimethylamino group through resonance.

Table 2: Crystallographic Bond Lengths in DMAP

| Bond | Bond Length (Å) | Typical C-N Single Bond (Å) | Typical C=N Double Bond (Å) |

| C4–N(exocyclic) | ~1.37 | ~1.47 | ~1.28 |

X-ray crystallographic data reveals that the exocyclic carbon-nitrogen bond in DMAP is significantly shorter than a typical C-N single bond. This intermediate bond length is strong physical evidence of partial double-bond character, confirming the delocalization of the nitrogen's lone pair into the ring.

Table 3: 13C NMR Chemical Shifts (δ in ppm)

| Carbon Atom | Pyridine | 4-Dimethylaminopyridine (DMAP) |

| C2, C6 | 150.0 | 150.7 |

| C3, C5 | 123.7 | 106.6 |

| C4 | 135.8 | 156.4 |

The NMR data shows a significant upfield shift (increased shielding) for carbons C3 and C5 and a strong downfield shift (deshielding) for C4 in DMAP relative to pyridine. This is consistent with the resonance model, which predicts an increase in electron density at the ortho (C3, C5) and para (C4) positions relative to the electron-donating dimethylamino group.

Experimental Protocols

The quantitative data presented above are derived from standard analytical techniques. The following are generalized protocols for these key experiments.

3.1. Determination of pKa by Potentiometric Titration

-

Objective: To quantitatively measure the basicity of DMAP by determining the pKa of its conjugate acid.

-

Methodology:

-

Preparation: A precise mass of DMAP is dissolved in deionized water to create a solution of known concentration (e.g., 0.05 M).

-

Calibration: A pH meter is calibrated using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Titration: The DMAP solution is placed in a beaker with a magnetic stir bar. The calibrated pH electrode is submerged in the solution. A standardized solution of a strong acid (e.g., 0.10 M HCl) is added incrementally from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the acid titrant, allowing the system to equilibrate.

-

Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The equivalence point is identified from the steepest part of the curve. The volume of titrant at the half-equivalence point is determined, and the pH at this point is equal to the pKa of the conjugate acid.[1][2][3]

-

3.2. Bond Length Determination by Single-Crystal X-ray Diffraction

-

Objective: To determine the precise three-dimensional arrangement of atoms and the bond lengths within a crystal of DMAP.

-

Methodology:

-

Crystallization: High-quality single crystals of DMAP are grown, typically by slow evaporation of a suitable solvent.

-

Mounting: A suitable crystal (typically < 0.5 mm in all dimensions) is selected and mounted on a goniometer head.[4]

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to reduce thermal vibration. It is then irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector as the crystal is rotated.[5]

-

Structure Solution and Refinement: The diffraction pattern is analyzed to determine the unit cell dimensions and the arrangement of atoms within the crystal. The resulting electron density map is used to build a molecular model. This model is then refined against the experimental data to yield precise atomic coordinates, from which bond lengths and angles are calculated.[4]

-

3.3. 13C NMR Spectroscopy

-

Objective: To probe the electronic environment of each carbon atom in the DMAP molecule.

-

Methodology:

-

Sample Preparation: A sample of DMAP is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.0 ppm).

-

Data Acquisition: The tube is placed in the probe of a high-field NMR spectrometer. A standard 13C NMR experiment is performed, which typically involves broadband proton decoupling to simplify the spectrum, making each unique carbon appear as a single line.

-

Processing: The acquired data (a free induction decay, or FID) is subjected to a Fourier transform to generate the frequency-domain spectrum.

-

Analysis: The spectrum is phased and baseline-corrected. The chemical shift of each peak is referenced to the TMS signal. The resulting chemical shifts provide information about the electronic shielding of each carbon nucleus.

-

Functional Implication: The DMAP Catalytic Cycle

The resonance-enhanced nucleophilicity of DMAP is the cornerstone of its catalytic activity in acylation reactions. The logical workflow of this process highlights the critical role of the stabilized intermediate.

Caption: The catalytic cycle for a DMAP-mediated acylation reaction.